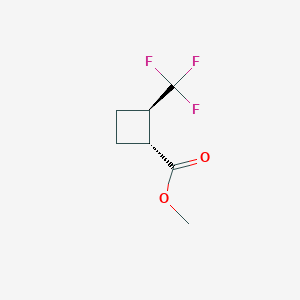

Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-12-6(11)4-2-3-5(4)7(8,9)10/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSRDJVARZABR-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H]1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate typically involves the following steps:

Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions may convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Applications in Medicinal Chemistry

Drug Development : Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate serves as a building block in synthesizing complex organic molecules. Its lipophilic nature allows for better penetration through cell membranes, which is crucial for drug efficacy. The compound's interactions with hydrophobic regions of proteins can modulate their activity, making it a significant tool in pharmacology.

Case Studies :

- Anticancer Agents : Research has indicated that compounds with similar structural features can exhibit anticancer properties. Studies focusing on the synthesis of derivatives of this compound have shown promising results in inhibiting tumor growth in vitro.

- Antimicrobial Activity : The compound’s ability to disrupt bacterial membranes has been explored, showing potential as an antimicrobial agent. Laboratory tests have demonstrated effectiveness against various strains of bacteria, highlighting its applicability in developing new antibiotics.

Applications in Organic Synthesis

This compound is also utilized as an intermediate in organic synthesis processes. Its unique structure allows for various transformations that can lead to the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects :

- The trifluoromethyl group in the target compound enhances electrophilicity at the ester carbonyl, making it more reactive toward nucleophilic attack compared to electron-donating substituents (e.g., aryl groups in 2.52) .

- Bulky groups (e.g., cyclohexylmethyl in compound 30) introduce steric hindrance, reducing reaction rates despite electronic effects .

- Synthetic Methods :

Spectroscopic and Physicochemical Properties

- Infrared Spectroscopy (IR) :

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry :

- HRMS data for compound 30 confirms the molecular ion [M+H]⁺ at m/z 292.24, while the target compound’s parent acid (CID 137952386) has a molecular weight of 184.1 g/mol .

Biological Activity

Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring with a trifluoromethyl group and a methyl ester functional group. Its molecular formula is C8H11F3O2. The trifluoromethyl substituent enhances the compound's lipophilicity and reactivity, making it a significant subject of study in medicinal chemistry and drug design.

The unique structure of this compound allows it to interact with biological targets effectively. The trifluoromethyl group increases the compound's affinity for hydrophobic regions in proteins and enzymes, potentially modulating their activity. This property is crucial for its application in drug development.

Biological Activity

Research indicates that the biological activity of this compound can be attributed to several factors:

- Lipophilicity : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its ability to penetrate cell membranes and interact with intracellular targets.

- Binding Affinity : The presence of the trifluoromethyl group significantly affects the binding affinity and selectivity towards specific biological targets, which is essential for its pharmacological potential.

- Metabolic Stability : Studies have shown that the incorporation of the trifluoromethyl-cyclobutane motif can influence the metabolic stability of bioactive compounds. For instance, replacing a tert-butyl group with a trifluoromethyl-cyclobutane can lead to varying effects on metabolic stability across different compounds .

Case Studies and Research Findings

Several studies have explored the implications of this compound in various biological contexts:

1. Antifungal Activity

A comparative study evaluated the antifungal properties of butenafine (an antifungal agent) against strains like Trichophyton mentagrophytes and Trichophyton rubrum. The study found that while butenafine exhibited strong antifungal activity, its trifluoromethyl-substituted analogs showed slightly reduced potency but maintained significant antifungal effects .

2. Drug Design Applications

In drug discovery programs, this compound has been utilized as a building block for synthesizing new bioactive compounds. Its unique structural features allow for modifications that enhance therapeutic efficacy while potentially reducing side effects.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Cyclobutane with CF3 group | Increased lipophilicity | Modulates protein interactions |

| Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate | Trifluoromethyl at position 1 | Different positional isomer | Varies in reactivity |

| Methyl 3-(trifluoromethyl)cyclobutane-1-carboxylate | CF3 at position 3 | Distinct chemical properties | Altered binding affinities |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via photoredox-catalyzed radical addition–polar cyclization cascades. Key reagents include transition metal catalysts (e.g., 4CzIPN) and organoboron compounds. For example, methyl 5-iodo-2-methylenepentanoate and dioxaborolane derivatives react under dry DMSO conditions, followed by flash column chromatography purification to isolate the product (67% yield). Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis, with temperature and solvent polarity critical for minimizing racemization . Fluorination steps often require inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

Q. How does the (1R,2R) stereochemistry influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The rigid cyclobutane ring and trifluoromethyl group create steric and electronic effects. The (1R,2R) configuration directs nucleophilic attacks to the less hindered carboxylate face, while electrophilic substitutions favor the CF₃-adjacent position due to electron-withdrawing effects. Comparative studies with (1S,2S) or (1R,2S) diastereomers show reduced reactivity in SN₂ mechanisms, validated by kinetic isotope effect experiments .

Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >150°C for thermal stability) .

- pH Stability Studies : Incubate in buffers (pH 1–13) and analyze degradation products via LC-MS. Acidic conditions may hydrolyze the ester moiety .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation under UVA/UVB exposure .

Advanced Research Questions

Q. What computational modeling approaches predict the compound’s conformational behavior in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the cyclobutane ring’s puckering and CF₃ group orientation. Molecular dynamics simulations (AMBER or CHARMM force fields) model interactions with hydrophobic protein pockets, highlighting torsional strain effects on binding affinity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the trifluoromethyl group’s role in bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace CF₃ with CH₃, CHF₂, or CF₂CF₃ to compare electronic and steric effects .

- Enzyme Assays : Measure inhibition constants (Ki) against targets like cytochrome P450 or proteases. Fluorine’s electronegativity often enhances binding via dipole interactions .

- Free Energy Perturbation (FEP) : Quantify relative binding energies of analogs using computational alchemy .

Q. What experimental designs address low yields or purity in synthesis, as observed in some protocols (e.g., 67% yield)?

- Methodological Answer :

- Catalyst Optimization : Screen Pd/Cu bimetallic systems for improved cross-coupling efficiency .

- Purification Enhancements : Use preparative HPLC instead of flash chromatography for higher resolution .

- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to identify intermediates and adjust stoichiometry .

Q. Which biological targets are hypothesized for this compound based on similar fluorinated cyclobutane derivatives?

- Methodological Answer :

- Kinase Inhibition : Analogous to EP4 receptor antagonists, evaluate inhibition of MAPK or JAK-STAT pathways via cellular phosphorylation assays .

- Antimicrobial Activity : Test against Gram-negative bacteria (e.g., E. coli) where CF₃ groups disrupt membrane permeability .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.